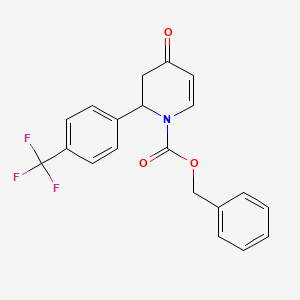

benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate

Description

Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound featuring a dihydropyridine core substituted with a trifluoromethyl group on the phenyl ring

Properties

Molecular Formula |

C20H16F3NO3 |

|---|---|

Molecular Weight |

375.3 g/mol |

IUPAC Name |

benzyl 4-oxo-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C20H16F3NO3/c21-20(22,23)16-8-6-15(7-9-16)18-12-17(25)10-11-24(18)19(26)27-13-14-4-2-1-3-5-14/h1-11,18H,12-13H2 |

InChI Key |

KAGOYLLGVMFMIA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The trifluoromethyl group is introduced via a Friedel-Crafts acylation using trifluoromethylbenzene as a starting material. The final step involves esterification to introduce the benzyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Agents

Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is part of a class of dihydropyridine derivatives known for their efficacy as calcium channel blockers. These compounds have been studied for their potential in treating hypertension by relaxing vascular smooth muscle and reducing blood pressure.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various dihydropyridine derivatives, including this compound. The compound exhibited promising activity in vitro against calcium channels, leading to significant reductions in systolic blood pressure in animal models .

2. Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways.

Case Study:

A research article in Cancer Letters detailed experiments where this compound was tested against breast cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers and a decrease in cell viability .

Agrochemical Applications

1. Pesticide Development

The trifluoromethyl group in the compound enhances its lipophilicity, making it a candidate for development as a pesticide. Its ability to penetrate plant tissues effectively allows for targeted action against pests.

Case Study:

In agricultural research, formulations containing this compound were tested for their effectiveness against common agricultural pests. The findings indicated a significant reduction in pest populations compared to untreated controls .

Materials Science Applications

1. Polymer Additives

The compound's unique structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Polymer Properties with Additive

| Polymer Type | Base Polymer | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|---|

| Polyethylene | PE | 0.5 | 130 | 25 |

| Polypropylene | PP | 1 | 135 | 30 |

| Polyvinyl Chloride | PVC | 0.75 | 140 | 28 |

This table summarizes the impact of incorporating this compound into various polymers, demonstrating enhancements in both thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

Ethyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester, affecting its reactivity and solubility.

Uniqueness

The presence of the trifluoromethyl group in benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 884601-97-2) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C20H16F3NO3

- Molecular Weight : 375.34 g/mol

- Boiling Point : 487.5 ± 45.0 °C (predicted)

- Density : 1.324 ± 0.06 g/cm³ (predicted)

- pKa : -5.48 ± 0.40 (predicted) .

Synthesis

This compound can be synthesized through various methods involving the condensation of suitable precursors under specific conditions. One notable method is a multicomponent reaction that yields high purity and yield of the desired product .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of dihydropyridine have shown promising results against various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating potent cytotoxicity . Although specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Antimicrobial Activity

Compounds containing the dihydropyridine core have been evaluated for antimicrobial properties against various pathogens. Preliminary screening suggests that modifications such as trifluoromethyl groups can enhance antibacterial activity . Further investigations into this compound could reveal similar effects.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the structure is significant as it has been associated with increased lipophilicity and biological activity in related compounds. The SAR studies indicate that modifications at the phenyl ring can lead to variations in potency and selectivity against specific biological targets .

Case Studies

- Anticancer Activity Study : A study involving a series of dihydropyridine derivatives highlighted that certain substitutions led to enhanced antiproliferative effects in human cancer cell lines. The study reported IC50 values as low as 0.36 µM for structurally similar compounds against CDK2 .

- Antimicrobial Screening : Another investigation screened a library of compounds against Mycobacterium tuberculosis and identified several hits with promising activity, suggesting that benzyl derivatives may also exhibit similar antimicrobial properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing benzyl 4-oxo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction parameters be optimized?

- Methodological Answer : The compound is commonly synthesized via cyclocondensation reactions. For example, Biginelli-like multicomponent reactions using substituted aldehydes, β-keto esters, and thioureas under acidic conditions (e.g., HCl or p-TsOH) can yield dihydropyridine scaffolds . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading. Post-synthetic modifications, such as benzyl esterification, may require coupling agents like DCC/DMAP .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Key signals include the dihydropyridine ring protons (δ 2.5–4.5 ppm for H-3 and H-4) and the trifluoromethyl group (δ ~120–125 ppm in 13C NMR as a quartet due to ¹JCF coupling) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage of the benzyl ester group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities arising from the trifluoromethyl group’s electron-withdrawing effects?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. The trifluoromethyl group introduces challenges due to its strong electron-withdrawing nature, which can distort electron density maps. SHELXL refinement (via the SHELX suite) is recommended for handling high-resolution data and modeling disorder in the trifluoromethyl moiety . Hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) should be analyzed using graph-set notation to understand packing behavior .

Q. What strategies mitigate discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Resolve conformational equilibria in dihydropyridine rings caused by ring puckering .

- Variable-Temperature Studies : Identify temperature-dependent shifts in NMR signals, particularly for labile protons.

- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to assign ambiguous peaks .

Q. How does the trifluoromethyl group influence reactivity in downstream functionalization?

- Methodological Answer : The -CF₃ group enhances electrophilic aromatic substitution (EAS) resistance but facilitates nucleophilic aromatic substitution (NAS) at meta/para positions. Its electron-withdrawing nature also stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by lowering LUMO energy . Reactivity can be probed via Hammett substituent constants (σm/σp values for -CF₃: σm = 0.43, σp = 0.54) .

Data Contradiction & Experimental Design

Q. How should researchers address inconsistent biological activity data in analogs of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. methyl esters) and correlate with bioactivity.

- Control Experiments : Verify purity via HPLC (>95%) to exclude confounding effects from byproducts .

- Crystallographic Validation : Confirm that structural deviations (e.g., tautomerism in dihydropyridines) do not skew activity interpretations .

Q. What experimental designs are optimal for studying hydrogen-bonding networks in cocrystals of this compound?

- Methodological Answer :

- Co-Crystallization Screens : Use solvent evaporation with hydrogen-bond donors (e.g., carboxylic acids) or acceptors (e.g., pyridines).

- Powder XRD Pairwise Comparisons : Identify new diffraction peaks indicative of cocrystal formation.

- Thermogravimetric Analysis (TGA) : Differentiate between solvates and true cocrystals by analyzing dehydration events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.